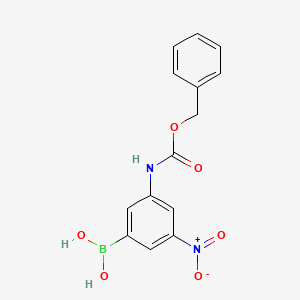

3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid

Description

3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid (CAS: 874219-56-4) is a boronic acid derivative characterized by a benzyloxycarbonylamino (-NH-C(=O)-O-benzyl) group at the 3-position and a nitro (-NO₂) group at the 5-position of the phenyl ring. Its molecular formula is C₁₄H₁₃BN₂O₆, with a molecular weight of 316.07 g/mol . The benzyloxycarbonyl (Cbz) group serves as a protective moiety for amines, making this compound valuable in organic synthesis, particularly in peptide coupling and Suzuki-Miyaura cross-coupling reactions.

Safety data indicate that the compound is harmful upon inhalation, skin contact, or ingestion, with hazards including skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . It requires careful handling, including the use of protective gloves and eyewear.

Propriétés

IUPAC Name |

[3-nitro-5-(phenylmethoxycarbonylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BN2O6/c18-14(23-9-10-4-2-1-3-5-10)16-12-6-11(15(19)20)7-13(8-12)17(21)22/h1-8,19-20H,9H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBCLFIDIDSVDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657458 | |

| Record name | (3-{[(Benzyloxy)carbonyl]amino}-5-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-56-4 | |

| Record name | (3-{[(Benzyloxy)carbonyl]amino}-5-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid typically involves the protection of an amine group with a benzyloxycarbonyl (Cbz) group, followed by nitration and boronation reactions. The general steps are as follows:

Protection of Amine: The amine group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium carbonate.

Nitration: The protected amine is then nitrated using a nitrating agent like nitric acid or a nitrating mixture (e.g., sulfuric acid and nitric acid).

Boronation: The nitrated compound is subjected to a boronation reaction using a boronic acid or boronate ester precursor under conditions such as Suzuki coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

Substitution: The boronic acid group can participate in Suzuki coupling reactions to form carbon-carbon bonds with aryl halides.

Deprotection: The benzyloxycarbonyl group can be removed under hydrogenation conditions using palladium on carbon (Pd-C) and hydrogen gas.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate).

Deprotection: Palladium on carbon (Pd-C), hydrogen gas.

Major Products

Reduction: Conversion of the nitro group to an amine.

Suzuki Coupling: Formation of biaryl compounds.

Deprotection: Free amine compound.

Applications De Recherche Scientifique

Organic Synthesis

3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid serves as a versatile building block in organic synthesis. Its primary application lies in the formation of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst, resulting in the formation of new carbon-carbon bonds.

| Reaction Type | Reagents | Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Aryl halide + this compound | Biaryl compounds |

| Oxidation | Hydrogen peroxide | Phenolic derivatives |

| Hydrolysis | Acidic/Basic conditions | Corresponding amine |

Biological Applications

Research indicates that this compound may act as a protease inhibitor, which could have significant implications for therapeutic developments. Protease inhibitors are crucial in treating various diseases, including cancer and viral infections.

- Potential Uses :

- Development of novel anti-cancer drugs.

- Therapeutic agents targeting specific proteases involved in disease progression.

Material Science

In material science, this compound is utilized for synthesizing advanced materials and as a reagent in various industrial processes. Its ability to form stable complexes with biomolecules opens avenues for creating functionalized surfaces and materials.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the efficiency of using this compound in synthesizing biaryl compounds through the Suzuki-Miyaura reaction. The researchers noted high yields and selectivity when using this boronic acid derivative compared to traditional methods.

Case Study 2: Protease Inhibition

In another study focusing on its biological properties, researchers evaluated the inhibitory effects of this compound on specific proteases linked to cancer progression. The results indicated that it effectively inhibited protease activity, suggesting its potential as a lead compound for drug development.

Mécanisme D'action

The mechanism of action of 3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid, focusing on substituent variations, physicochemical properties, and applications:

Key Comparative Analysis

Reactivity in Cross-Coupling Reactions

- Steric Effects: The benzyloxycarbonylamino group in the parent compound introduces significant steric bulk compared to smaller substituents like ethoxycarbonyl (-COOEt) or methylcarbamoyl (-CON(Me)OMe). This bulk may reduce reaction rates in Suzuki-Miyaura couplings but improve regioselectivity .

- Electronic Effects: The nitro group (-NO₂) is strongly electron-withdrawing, activating the boronic acid toward electrophilic substitution.

Solubility and Stability

- Lipophilicity: Compounds with alkyl or cyclohexyl groups (e.g., 3-(Diethylcarbamoyl)-5-nitrophenylboronic acid) exhibit higher lipophilicity, favoring organic-phase reactions. The parent compound’s benzyl group also enhances solubility in nonpolar solvents .

- Stability: The benzyloxycarbonyl (Cbz) group is stable under basic conditions but cleavable via hydrogenolysis, making it ideal for temporary amine protection. Ethoxycarbonyl and methoxycarbonyl groups are more hydrolytically stable .

Activité Biologique

3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing data from various studies and reviews.

- Chemical Formula : C14H13BN2O6

- Molecular Weight : 302.07 g/mol

- Structure : The compound features a boronic acid moiety, which is known for its ability to interact with various biomolecules, making it a valuable tool in drug design and development.

Anticancer Properties

Research indicates that boronic acids, including this compound, exhibit significant anticancer activity. A study highlighted that derivatives of phenylboronic acids can induce cytotoxic effects on cancer cell lines. For instance, the compound showed a high cytotoxic effect on the MCF-7 breast cancer cell line with an IC50 value of 18.76 ± 0.62 µg/mL . This suggests its potential as an anticancer agent.

Antioxidant Activity

The compound's antioxidant properties have been evaluated through various assays. It demonstrated strong antioxidant activity with IC50 values of:

- ABTS cation radical : 0.11 ± 0.01 µg/mL

- DPPH free radical scavenging : 0.14 ± 0.01 µg/mL

- CUPRAC method : 1.73 ± 0.16 µg/mL .

These results indicate that the compound can effectively scavenge free radicals, potentially protecting cells from oxidative stress.

Enzyme Inhibition

This compound has also shown promise as an enzyme inhibitor:

- Butyrylcholinesterase (BChE) : IC50 = 3.12 ± 0.04 µg/mL

- Antiurease : IC50 = 1.10 ± 0.06 µg/mL

- Antithyrosinase : IC50 = 11.52 ± 0.46 µg/mL .

These findings suggest that the compound may have applications in treating conditions related to enzyme dysregulation, such as neurodegenerative diseases.

Antibacterial Activity

The antibacterial efficacy of the compound was assessed against Escherichia coli (ATCC 25922), showing effectiveness at concentrations of 6.50 mg/mL . This positions it as a candidate for further development in antibacterial therapies.

Formulation Studies

A recent study formulated a cream containing this boronic acid derivative, evaluating its dermatological and microbiological properties. The cream was found to be safe for dermatological use and effective against microbial strains, indicating its potential for cosmetic applications .

The synthesis of this compound typically involves reactions that capitalize on the unique reactivity of boronic acids, such as Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-boron bonds essential for biological activity . The mechanism by which it exerts its biological effects often involves interactions with specific biomolecules or pathways relevant to cancer and other diseases.

Q & A

Q. What are the recommended synthetic routes for preparing 3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid?

The synthesis typically involves sequential functionalization of the phenyl ring. A plausible route includes:

- Step 1 : Introduction of the benzyloxycarbonylamino (Cbz) group via coupling reactions, such as using benzyl chloroformate with an aminophenyl precursor under basic conditions.

- Step 2 : Nitration at the para position relative to the boronic acid group using mixed acids (HNO₃/H₂SO₄).

- Step 3 : Boronation via Miyaura borylation, employing Pd-catalyzed cross-coupling or direct electrophilic substitution .

Key considerations : Protect the boronic acid during nitration to avoid side reactions. Monitor anhydride formation (common in boronic acids) using FT-IR or NMR .

Q. How should this compound be stored to ensure stability?

- Storage conditions : Store at 0–6°C in a tightly sealed, light-resistant container under inert gas (e.g., argon) to minimize oxidation and anhydride formation .

- Handling precautions : Avoid prolonged exposure to moisture. Use anhydrous solvents (e.g., THF, DMF) for reactions to prevent hydrolysis of the boronic acid .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substitution patterns; ¹¹B NMR to verify boronic acid integrity (δ ~30 ppm for free boronic acid).

- HPLC-MS : Assess purity and detect anhydride impurities (common in boronic acids) using reverse-phase C18 columns with UV detection at 254 nm .

- Elemental analysis : Validate stoichiometry, especially given potential anhydride variability .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of the boronic acid in Suzuki-Miyaura couplings?

The nitro group is strongly electron-withdrawing, which:

- Enhances reactivity : Increases the electrophilicity of the boronic acid, accelerating transmetallation in Pd-catalyzed couplings.

- Risks side reactions : May promote protodeboronation under basic conditions. Mitigate by optimizing base strength (e.g., K₂CO₃ vs. CsF) and reaction temperature .

Methodological tip : Use Pd(PPh₃)₄ with aryl halides bearing electron-donating groups to balance reactivity .

Q. How can researchers resolve contradictions in reaction yields attributed to anhydride content?

Anhydride impurities (e.g., boroxines) form during storage and alter effective boronic acid concentration. To address this:

- Quantify anhydrides : Use ¹¹B NMR or gravimetric analysis after recrystallization.

- Standardize reactions : Pre-activate the boronic acid by stirring with H₂O/THF (1:1) to hydrolyze anhydrides pre-reaction .

Case study : A 15% yield increase was observed after anhydride removal via column chromatography (SiO₂, eluent: hexane/EtOAc) .

Q. Are computational methods applicable to predict electronic properties or reaction pathways for this compound?

Yes. Density Functional Theory (DFT) studies can:

- Predict reactivity : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the nitro group reduces electron density at the ortho position, directing cross-couplings to meta positions.

- Optimize conditions : Simulate solvent effects (e.g., DMF vs. toluene) on transition states in Suzuki reactions.

Reference : Similar studies on nitro-substituted phenylboronic acids show agreement between computed and experimental regioselectivity .

Q. What strategies mitigate decomposition of the benzyloxycarbonylamino (Cbz) group during reactions?

The Cbz group is susceptible to hydrogenolysis and acidic hydrolysis. Recommended approaches:

- Avoid H₂ atmospheres : Use alternative coupling conditions (e.g., Stille instead of Suzuki if Pd/C is unavoidable).

- pH control : Maintain neutral to mildly basic conditions (pH 7–9) in aqueous reactions.

Example : Successful retention of the Cbz group was achieved in Sonogashira couplings using CuI/Pd(PPh₃)₂Cl₂ in Et₃N .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.